2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a sulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The sulfonyl group is then introduced via sulfonation reactions, and the final step involves the formation of the propanamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The thiadiazole ring may also participate in binding to nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(2E)-5-[(2-methylphenyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
- 2-methyl-N-[(2E)-5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Uniqueness
The uniqueness of 2-methyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O3S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-methyl-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-9(2)12(18)15-13-16-17-14(21-13)22(19,20)8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,15,16,18) |
InChI Key |
VTHODZRSSAKYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C(C)C |
Origin of Product |
United States |
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